

Physical properties of 3-methoxycarbonylphenylboronic acid pinacol ester

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methoxycarbonylphenylboronic acid pinacol ester

Cat. No.: B130265

[Get Quote](#)

Technical Guide: 3-Methoxycarbonylphenylboronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of **3-methoxycarbonylphenylboronic acid pinacol ester**, a versatile reagent in modern organic synthesis. This document includes a summary of its key physical data, detailed experimental protocols for its synthesis and characterization, and a visualization of its application in a key chemical transformation.

Core Physical and Chemical Properties

3-Methoxycarbonylphenylboronic acid pinacol ester, with the CAS number 480425-35-2, is a white to off-white solid at room temperature. It is a key building block in synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions.

Data Presentation: Physical Properties

Property	Value	Source(s)
CAS Number	480425-35-2	[1] [2]
Molecular Formula	C ₁₄ H ₁₉ BO ₄	[1]
Molecular Weight	262.11 g/mol	[1]
Melting Point	91-95 °C	[1] [2]
Boiling Point	<p>Data not readily available. Boronic esters often decompose at high temperatures and are typically purified by chromatography or crystallization. Distillation, if possible, would require reduced pressure.</p>	
Appearance	White to off-white solid/powder	[3]
Solubility	<p>While specific quantitative data is not widely published, boronic acid pinacol esters are generally soluble in a range of organic solvents such as tetrahydrofuran (THF), dioxane, dichloromethane (DCM), chloroform, ethyl acetate, and acetone. They have limited solubility in non-polar solvents like hexanes and are generally insoluble in water.</p>	
SMILES String	COC(=O)c1ccccc(c1)B2OC(C)(C)C(C)C2O2	[1]
InChI Key	JBJGSVBGUBATNH-UHFFFAOYSA-N	[1]

Experimental Protocols

The following sections detail the methodologies for the synthesis and physical characterization of **3-methoxycarbonylphenylboronic acid pinacol ester**.

Synthesis of 3-Methoxycarbonylphenylboronic Acid Pinacol Ester

This protocol is adapted from general procedures for the Miyaura borylation reaction.

Objective: To synthesize **3-methoxycarbonylphenylboronic acid pinacol ester** from methyl 3-bromobenzoate.

Materials:

- Methyl 3-bromobenzoate
- Bis(pinacolato)diboron (B_2pin_2)
- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ($Pd(dppf)Cl_2$)
- Potassium acetate (KOAc)
- 1,4-Dioxane (anhydrous)
- Toluene (anhydrous)
- Ethyl acetate
- Hexane
- Brine (saturated aqueous NaCl solution)
- Magnesium sulfate (anhydrous)
- Round-bottom flask
- Reflux condenser

- Magnetic stirrer and stir bar
- Inert atmosphere setup (e.g., nitrogen or argon line)
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography

Procedure:

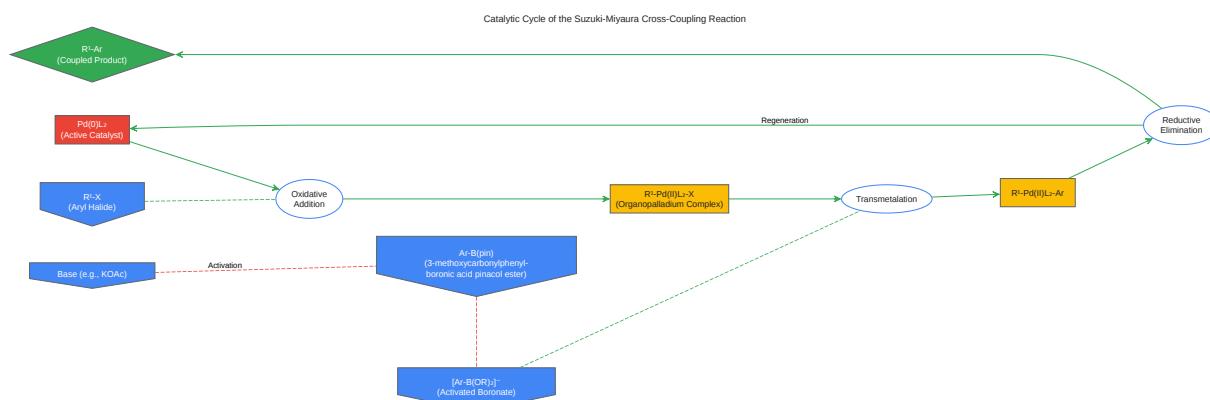
- To an oven-dried round-bottom flask under an inert atmosphere, add methyl 3-bromobenzoate (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
- Add anhydrous 1,4-dioxane to the flask.
- Add the palladium catalyst, $\text{Pd}(\text{dppf})\text{Cl}_2$ (0.03 eq), to the mixture.
- Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Once the reaction is complete, cool the mixture to room temperature.
- Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
- Wash the filtrate with water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain **3-methoxycarbonylphenylboronic acid pinacol ester** as a white solid.

Melting Point Determination

Objective: To determine the melting point range of the synthesized **3-methoxycarbonylphenylboronic acid pinacol ester**.

Materials:

- Purified **3-methoxycarbonylphenylboronic acid pinacol ester**
- Melting point apparatus
- Capillary tubes (sealed at one end)


Procedure:

- Ensure the sample of **3-methoxycarbonylphenylboronic acid pinacol ester** is completely dry and finely powdered.
- Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
- Place the capillary tube into the heating block of the melting point apparatus.
- Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point (around 70 °C).
- Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
- Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
- Continue heating slowly and record the temperature at which the entire sample has completely melted (the end of the melting range).
- The observed melting point should be in the range of 91-95 °C for a pure sample.^{[1][2]} A broad melting range may indicate the presence of impurities.

Mandatory Visualization

Suzuki-Miyaura Cross-Coupling Reaction

3-Methoxycarbonylphenylboronic acid pinacol ester is a common reagent in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. The following diagram illustrates the generally accepted catalytic cycle for this reaction.

[Click to download full resolution via product page](#)

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. 3-Methoxycarbonylphenylboronic acid pinacol ester | 480425-35-2 [chemicalbook.com]
- 3. 3,5-Bis(methoxycarbonyl)phenylboronic acid pinacol ester | 944392-68-1 [chemicalbook.com]
- To cite this document: BenchChem. [Physical properties of 3-methoxycarbonylphenylboronic acid pinacol ester]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b130265#physical-properties-of-3-methoxycarbonylphenylboronic-acid-pinacol-ester>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com